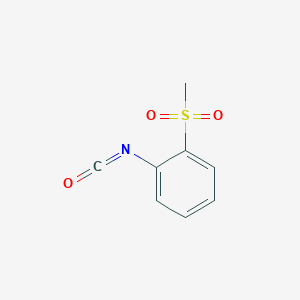
3-Chloro-4-cyclobutylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-cyclobutylpyridine is an organic compound with the molecular formula C9H10ClN It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the third position and a cyclobutyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclobutylpyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a common method involves the reaction of 3-chloropyridine with cyclobutylmagnesium bromide in the presence of a catalyst such as palladium. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-cyclobutylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding pyridine N-oxide.
Reduction Reactions: The major product is the corresponding piperidine derivative.
Applications De Recherche Scientifique
3-Chloro-4-cyclobutylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-cyclobutylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical pathways related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropyridine: A simpler analog with a chlorine atom at the third position of the pyridine ring.
4-Cyclobutylpyridine: A compound with a cyclobutyl group at the fourth position of the pyridine ring.
3-Chloro-4-methylpyridine: A compound with a chlorine atom at the third position and a methyl group at the fourth position of the pyridine ring.
Uniqueness
3-Chloro-4-cyclobutylpyridine is unique due to the presence of both a chlorine atom and a cyclobutyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H10ClN |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
3-chloro-4-cyclobutylpyridine |
InChI |
InChI=1S/C9H10ClN/c10-9-6-11-5-4-8(9)7-2-1-3-7/h4-7H,1-3H2 |
Clé InChI |
CDZJKFPEITVEQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=C(C=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


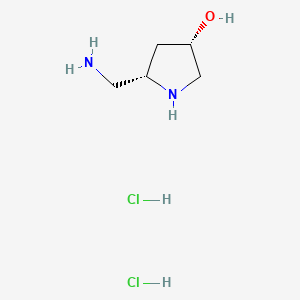
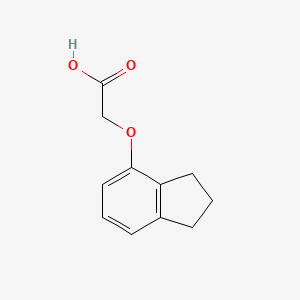
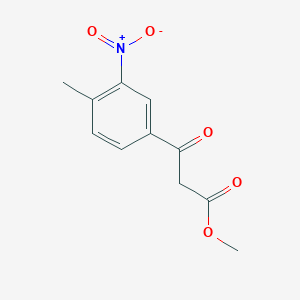

![8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)
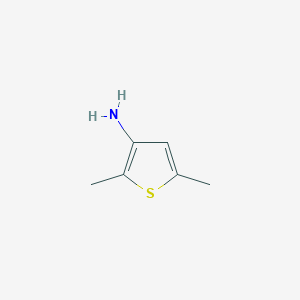


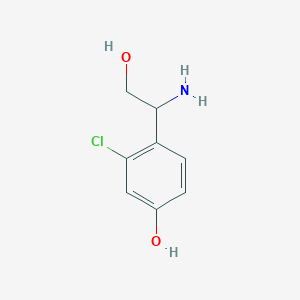


![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)
